![molecular formula C24H25ClN2O3S B346585 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine CAS No. 325810-84-2](/img/structure/B346585.png)
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine
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Overview
Description
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic compound. It is a derivative of 1-benzhydryl piperazine, which is synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 4-chloro-phenyl-sulfonyl chloride .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine involves a nucleophilic substitution reaction. A solution of 1-benzhydryl-piperazine is taken in dry dichloromethane and cooled to 0–5° C in an ice bath. Then triethylamine is added to the cold reaction mixture and stirred for 10 minutes. Then 4-chloro-benzenesulfonyl chloride is added .Molecular Structure Analysis
The structure of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is that of a distorted tetrahedron. There is a large range of bond angles around the piperazine N atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine include nucleophilic substitution reactions .Scientific Research Applications
Aza-Michael Addition Reaction
This compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction, which is a method for attaching amines to alkenes .
Synthesis of Tröger’s Base Derivatives
It serves as a precursor for the synthesis of cyclic amine substituted Tröger’s base derivatives, which have potential applications in chiral separations and as ligands in asymmetric catalysis .
Preparation of Bis(mercaptoimidazolyl)borates
The compound is involved in preparing functionalized bis(mercaptoimidazolyl)borates by reacting with activated esters, which are useful in coordination chemistry .
Pharmacological Evaluation
1-Benzhydryl piperazine derivatives have been synthesized and evaluated for their antihistaminic and anthelmintic activities, indicating potential use in allergy and parasite control treatments .
Synthesis of Anticancer Agents
Derivatives of this compound have been used in the synthesis of anticancer agents, suggesting its role in the development of new therapeutic drugs .
Antihistamine Development
It has been utilized in the creation of antihistamines, which are medications that treat allergic reactions by blocking histamine action in the body .
Voltage-Gated Sodium Channel Inhibitors
The compound has been employed in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, which are important for pain management therapies .
ACE Inhibitor and Antimicrobial Activities
New derivatives have been synthesized and screened for in vitro ACE inhibitor and antimicrobial activities, indicating its potential use in hypertension treatment and infection control .
Mechanism of Action
Target of Action
It’s known that the piperazine nucleus is capable of binding to multiple receptors with high affinity . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .
Mode of Action
The piperazine nucleus, a key component of this compound, is known to interact with its targets through various mechanisms, depending on the specific biological target and the surrounding molecular environment .
Biochemical Pathways
Piperazine derivatives are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Pharmacokinetics
The properties of the piperazine nucleus, a key component of this compound, would likely play a significant role in its pharmacokinetics .
Result of Action
Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-30-22-13-12-21(25)18-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRZVFUVFNSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine |
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